trans-2-Phenylvinylboronic acid chemical properties
trans-2-Phenylvinylboronic acid chemical properties
An In-depth Technical Guide to trans-2-Phenylvinylboronic Acid: Properties, Mechanisms, and Advanced Applications
Introduction
trans-2-Phenylvinylboronic acid, also known as (E)-styrylboronic acid, is a versatile bifunctional organic compound that has become an indispensable tool in modern organic synthesis. Its structure, featuring a reactive boronic acid moiety attached to a conjugated styrenyl backbone, allows it to serve as a cornerstone building block for the creation of complex molecular architectures. While its principal application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds, its utility extends into various other metal-catalyzed transformations and has found significant traction in the fields of medicinal chemistry and materials science.
This guide provides an in-depth exploration of the core chemical properties, reactivity, and diverse applications of trans-2-Phenylvinylboronic acid. It is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique characteristics for advanced synthetic challenges.
Core Chemical and Physical Properties
The utility of any chemical reagent is fundamentally dictated by its physical and chemical properties. trans-2-Phenylvinylboronic acid is a stable, crystalline solid under standard conditions, but an understanding of its structural nuances and stability is critical for its effective use.
Physical and Structural Data
The key physical and identifying properties of trans-2-Phenylvinylboronic acid are summarized below.
| Property | Value |
| IUPAC Name | [(E)-2-phenylethenyl]boronic acid[1] |
| Synonyms | (E)-Styrylboronic acid, trans-Styreneboronic acid |
| CAS Number | 6783-05-7[2] |
| Molecular Formula | C₈H₉BO₂[2] |
| Molecular Weight | 147.97 g/mol [2] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 146-156 °C (lit.) |
| SMILES | OB(O)/C=C/c1ccccc1 |
| InChI Key | VKIJXFIYBAYHOE-VOTSOKGWSA-N |
Stability, Storage, and Degradation
While generally stable, boronic acids have a known propensity to undergo reversible self-condensation to form cyclic anhydrides, known as boroxines. This process involves the elimination of water and can result in variability in the reagent's apparent purity and reactivity.
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Storage: To minimize degradation and boroxine formation, trans-2-Phenylvinylboronic acid should be stored in a cool, dry, well-ventilated area under an inert atmosphere (e.g., argon or nitrogen).[3] For long-term storage, refrigeration or freezing is recommended.[3]
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Degradation Pathways: The primary degradation pathway is oxidative, particularly in the presence of strong oxidizing agents or peroxides, which can cleave the carbon-boron bond.[4] It is also crucial to protect the compound from excessive moisture to prevent hydrolysis and boroxine formation.
Spectroscopic Profile
Spectroscopic analysis is essential for verifying the identity and purity of the reagent.
| Spectroscopy | Characteristic Features |
| ¹H NMR | Protons on the phenyl ring typically appear in the δ 7.3-7.8 ppm range. The vinyl protons show characteristic trans-coupling (J ≈ 18 Hz) and resonate at approximately δ 6.5-7.5 ppm. The acidic B(OH)₂ protons are often broad and may exchange with solvent, appearing over a wide range (δ 4.5-8.5 ppm). |
| ¹³C NMR | Aromatic carbons resonate in the δ 125-140 ppm region. The vinyl carbons appear around δ 120-150 ppm, with the carbon attached to the boron atom being significantly deshielded. |
| IR Spectroscopy | Key stretches include a broad O-H band (approx. 3200-3400 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), C=C stretches (approx. 1600 cm⁻¹), and a strong B-O stretch (approx. 1350 cm⁻¹). |
| ¹¹B NMR | This technique is particularly useful for studying boronic acids and their derivatives. The trigonal boronic acid typically shows a broad signal around δ 25-30 ppm. Upon complexation with a base or diol to form a tetrahedral boronate, this signal shifts upfield to δ 5-10 ppm.[5] |
The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive
The premier application of trans-2-Phenylvinylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming C-C bonds.[6] This reaction couples the vinyl group of the boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base.[7]
The causality behind the reaction's success lies in a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which reacts with the organic halide (R¹-X), inserting itself into the carbon-halogen bond. This forms a new, square planar Palladium(II) species.[7][9] The rate of this step is typically I > OTf > Br > Cl.[7]
-
Transmetalation: This is the crucial step where the organic moiety is transferred to the palladium catalyst. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃, KOtBu). The base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex (R²-B(OH)₃⁻).[10] This activated boronate then transfers its vinyl group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[6]
-
Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium center couple, forming the new C-C bond in the final product (R¹-R²). This process reduces the palladium from Pd(II) back to its Pd(0) state, thus regenerating the catalyst and allowing the cycle to continue.[7][8]
The Suzuki-Miyaura coupling is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols & Workflows
A self-validating protocol is one where the steps for reaction, workup, and purification are integrated to ensure the desired outcome.
Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
Objective: To synthesize a stilbene derivative by coupling trans-2-phenylvinylboronic acid with 4-bromoanisole.
Materials:
-
trans-2-Phenylvinylboronic acid (1.1 eq)
-
4-Bromoanisole (1.0 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2-3 eq)
-
Toluene/Water or Dioxane/Water (e.g., 4:1 v/v)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere setup (Argon or Nitrogen)
Methodology:
-
Vessel Preparation: A Schlenk flask equipped with a magnetic stir bar and condenser is flame-dried under vacuum and backfilled with an inert gas (e.g., Argon). This step is critical to remove atmospheric oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reagent Addition: To the flask, add 4-bromoanisole (1.0 eq), trans-2-phenylvinylboronic acid (1.1 eq), and K₂CO₃ (2.5 eq). The slight excess of the boronic acid ensures complete consumption of the more valuable aryl halide. The base is essential for activating the boronic acid for transmetalation.
-
Catalyst Addition: Briefly remove the stopper and add the Pd(PPh₃)₄ catalyst. The flask is then immediately evacuated and backfilled with inert gas three times (purging). This minimizes the catalyst's exposure to air.
-
Solvent Addition: Degassed solvent (Toluene/Water, 4:1) is added via cannula or syringe. The use of a biphasic solvent system is common; the organic phase solubilizes the reagents and catalyst, while the aqueous phase dissolves the inorganic base and byproducts, facilitating the reaction. Degassing the solvent (e.g., by sparging with argon) is another crucial step to prevent catalyst oxidation.
-
Reaction: The mixture is heated to reflux (typically 80-110 °C) and stirred vigorously. Reaction progress is monitored by TLC or GC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and washed sequentially with water and brine. This removes the inorganic base and salts.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure stilbene derivative.
-
Validation: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.
Broader Synthetic Applications
Beyond the standard Suzuki coupling, trans-2-phenylvinylboronic acid is a substrate in several other advanced transformations.
-
Heck-Suzuki Cascade Reactions: This reagent can participate in diastereoselective cascade reactions, combining a Heck reaction and a Suzuki coupling in one pot to rapidly build molecular complexity.[11]
-
Rhodium-Catalyzed Additions: It is used in Rh-catalyzed asymmetric additions to create chiral molecules, a process vital in pharmaceutical synthesis.
-
Petasis Borono-Mannich Reaction: This multicomponent reaction involves an amine, an aldehyde, and a vinylboronic acid to form allylic amines, providing a powerful route to synthetically important nitrogen-containing compounds.[11]
-
Copper-Mediated Cyanation: The vinyl group can be functionalized through copper-mediated cyanation reactions.
Applications in Drug Development and Materials Science
The unique chemical reactivity of the boronic acid functional group has positioned it as a "warhead" in medicinal chemistry and a versatile anchor in materials science.
Drug Discovery and Delivery
The boron atom in phenylboronic acid is Lewis acidic, enabling it to form reversible covalent bonds with 1,2- and 1,3-diols, which are common motifs in biological molecules like sugars.[12] This property is exploited in several ways:
-
Glucose-Responsive Systems: Phenylboronic acid-functionalized polymers can be used to create "smart" drug delivery systems.[12][13] For instance, an insulin-loaded hydrogel can be designed to swell and release its payload in the presence of high glucose concentrations, as glucose competes for binding to the boronic acid sites, altering the polymer network.[12]
-
Targeting Cancer Cells: Many cancer cells overexpress sialic acid, a sugar with a diol structure, on their surface. Phenylboronic acid-functionalized nanoparticles or drugs can selectively bind to these sialic acid residues, enabling targeted drug delivery directly to tumor cells while sparing healthy tissue.[14]
Organic Electronics and Materials Science
In materials science, trans-2-phenylvinylboronic acid serves as a valuable molecular linker and surface modifier.
-
Self-Assembled Monolayers (SAMs): Boronic acids can form strong bonds with metal oxide surfaces, such as indium tin oxide (ITO), a common transparent electrode in organic electronic devices.[15] By creating a SAM of a boronic acid derivative on the electrode surface, researchers can tune the work function and improve the interface between the electrode and the active organic layer. This leads to enhanced charge injection and overall better performance in devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).[15][16][17][18][19] The conjugated phenylvinyl structure is particularly beneficial for facilitating charge transport.
Caption: Key application areas for trans-2-Phenylvinylboronic acid.
Safety, Handling, and Storage
Proper handling is paramount when working with any chemical reagent. trans-2-Phenylvinylboronic acid is classified as a combustible solid and requires specific precautions.
-
Hazards: The compound is harmful if swallowed and can cause skin and eye irritation.[20][21] Inhalation of dust should be avoided.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, is mandatory.[20] When handling the powder, a dust mask or respirator (e.g., N95) may be appropriate.
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid generating dust. Use spark-proof tools and avoid ignition sources.
-
Storage: As previously mentioned, store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[22] Storing under an inert atmosphere is best practice.[3]
Conclusion
trans-2-Phenylvinylboronic acid is a powerful and versatile reagent whose importance extends far beyond its role as a simple building block. Its well-understood reactivity in the Suzuki-Miyaura coupling provides a reliable method for constructing stilbenes and other conjugated systems. Furthermore, the unique diol-binding capability of its boronic acid moiety has unlocked innovative applications in targeted drug delivery and advanced materials. For the research scientist, a thorough understanding of its properties, mechanistic behavior, and handling requirements is the key to successfully harnessing its full synthetic potential.
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